

# In Vitro Electrophysiological Profile of Hm1a: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro electrophysiological effects of **Hm1a**, a potent and selective peptide toxin isolated from the venom of the tarantula Heteroscodra maculata. **Hm1a** has emerged as a critical pharmacological tool for studying the function of the voltage-gated sodium channel Nav1.1 and holds potential for therapeutic development in neurological disorders.

### **Core Mechanism of Action**

**Hm1a** selectively targets the voltage-gated sodium channel Nav1.1, acting as a gating modifier. [1][2] Its primary mechanism involves the inhibition of fast inactivation, which leads to a persistent sodium current and neuronal hyperexcitability.[1][3][4][5] This effect is mediated by the binding of **Hm1a** to the extracellular S1-S2 and S3-S4 loops of the domain IV voltage sensor (VSDIV) of the Nav1.1 channel.[1][4] By hindering the movement of this voltage sensor, **Hm1a** slows and reduces the extent of fast inactivation and also impedes the entry of the channel into a slow inactivated state.[4]

# Quantitative Analysis of Hm1a Effects on Ion Channels

The following tables summarize the quantitative data on the effects of **Hm1a** on various voltage-gated sodium and potassium channels.



Table 1: Effects of Hm1a on Voltage-Gated Sodium (Nav)

Channels

Channel Subtype	Cell Type	Technique	Parameter	Value	Reference
hNav1.1	Xenopus oocytes	Two- Electrode Voltage Clamp	EC50 (Inhibition of Inactivation)	38 ± 6 nM	[1]
hNav1.1	HEK293T cells	Whole-Cell Patch Clamp	EC50 (Efficacy)	7.5 ± 0.2 nM	[6]
hNav1.1	HEK293T cells	Whole-Cell Patch Clamp	EC50 (Sensitivity)	6.7 ± 0.1 nM	[6]
hNav1.2	Xenopus oocytes	Two- Electrode Voltage Clamp	Weak inhibition of inactivation	-	[1]
hNav1.3	Xenopus oocytes	Two- Electrode Voltage Clamp	Weak inhibition of inactivation	-	[1]
hNav1.3	HEK293T cells	Whole-Cell Patch Clamp	EC50 (Efficacy)	39.5 ± 0.2 nM	[6]
hNav1.3	HEK293T cells	Whole-Cell Patch Clamp	EC50 (Sensitivity)	28.1 ± 0.1 nM	[6]
hNav1.4 - hNav1.8	Xenopus oocytes	Two- Electrode Voltage Clamp	No effect	-	[1]
hNav1.2, hNav1.4- hNav1.8	HEK293T or CHO cells	Whole-Cell Patch Clamp	No effect at concentration s up to 50 nM	-	[6]





Table 2: Effects of Hm1a on Voltage-Gated Potassium

(Kv) Channels

Channel Subtype	Concentration	% Inhibition	Reference
mKv4.1	5 μΜ	≤20%	[1]
Kv2.1	100 nM	~20%	[7]
Kv2.2	100 nM	~20%	[7]
Kv4 channels	300 nM	~40%	[7]
hERG (Kv11.1)	300 nM	~10%	[7]

# Table 3: Electrophysiological Effects of Hm1a on

**Neurons** 

Cell Type	Parameter	Control Value	Value with Hm1a	Concentrati on	Reference
Mouse Trigeminal (TG) Neurons	Resting Membrane Potential	-55 ± 6 mV	-56 ± 6 mV	500 nM	[1][3]
Mouse Trigeminal (TG) Neurons	Action Potential Width	6.5 ms	8.6 ms (28.3 ± 8.4% increase)	500 nM	[1][3]
Mouse Trigeminal (TG) Neurons	Spike Frequency (20 pA injection)	-	Robustly enhanced	500 nM	[1][3]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.



# Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used for the heterologous expression and characterization of ion channels.

- Oocyte Preparation:Xenopus laevis oocytes are surgically removed and defolliculated.
- cRNA Injection: Oocytes are injected with cRNA encoding the desired human Nav channel αsubunits.
- Incubation: Injected oocytes are incubated to allow for channel expression.
- Electrophysiological Recording:
  - Oocytes are placed in a recording chamber and perfused with a standard external solution.
  - Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
  - Voltage Protocol for Nav Channels: From a holding potential of -90 mV, depolarizing pulses are applied to elicit sodium currents. For example, repeated pulses to -30 mV for Nav1.1-1.7 or 0 mV for Nav1.8 are applied for 100 ms.[1]
  - Drug Application: Hm1a is applied via the perfusion system at varying concentrations to determine its effect on channel kinetics.
  - Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal effective concentration (EC50) for the inhibition of inactivation.

## **Whole-Cell Patch Clamp in Mammalian Cells**

This method allows for high-resolution recording of ionic currents from single cells expressing the channel of interest.

• Cell Culture and Transfection: HEK293 or CHO cells are cultured and stably transfected with the cDNA for the human Nav channel  $\alpha$ -subunit and auxiliary  $\beta$ -subunits.[8]



- Cell Preparation: Cells are detached and resuspended in a serum-free medium for recording.
- Electrophysiological Recording:
  - A glass micropipette filled with an intracellular solution is brought into contact with a cell to form a high-resistance seal.
  - The cell membrane is ruptured to achieve the whole-cell configuration.
  - Voltage Protocol for Activation: To study the voltage dependence of activation, cells are held at -120 mV and then depolarized in increments (e.g., 5 mV steps from -120 mV to +30 mV for 100 ms).[5]
  - Voltage Protocol for Inactivation: To assess steady-state inactivation, a series of prepulses at different voltages are applied before a test pulse to measure the fraction of available channels.[5]
  - Drug Application: Hm1a is applied to the bath solution at known concentrations.
  - Data Analysis: Current amplitudes, time constants of inactivation, and shifts in the voltage dependence of activation and inactivation are measured and analyzed.[5][9]

## **Current Clamp Recording in Primary Neurons**

This technique is used to study the effects of **Hm1a** on neuronal excitability.

- Neuron Culture: Dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are dissected from rodents and cultured.[1][3]
- Electrophysiological Recording:
  - The whole-cell patch-clamp technique is used in the current-clamp configuration.
  - Measurement of Resting Membrane Potential: The membrane potential is recorded with no current injection.



- Action Potential Firing: A series of depolarizing currents (e.g., 20 pA for 1 second) are injected to elicit action potentials.[1][3]
- Drug Application: Hm1a is applied to the external bath solution via a perfusion system.[1]
- Data Analysis: Changes in resting membrane potential, action potential threshold, firing frequency, and action potential duration are quantified before and after toxin application.[1]
   [3]

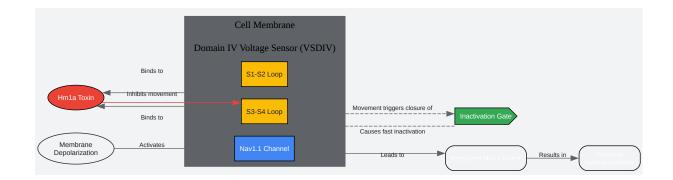
#### Solutions for Neuronal Recordings:

- Intracellular Solution (in mM): 135 KCl, 2 MgCl2, 2 MgATP, 5 EGTA-Na, 10 HEPES-Na; adjusted to pH 7.4.[1]
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES-Na, 5 glucose; adjusted to pH 7.4.[1]

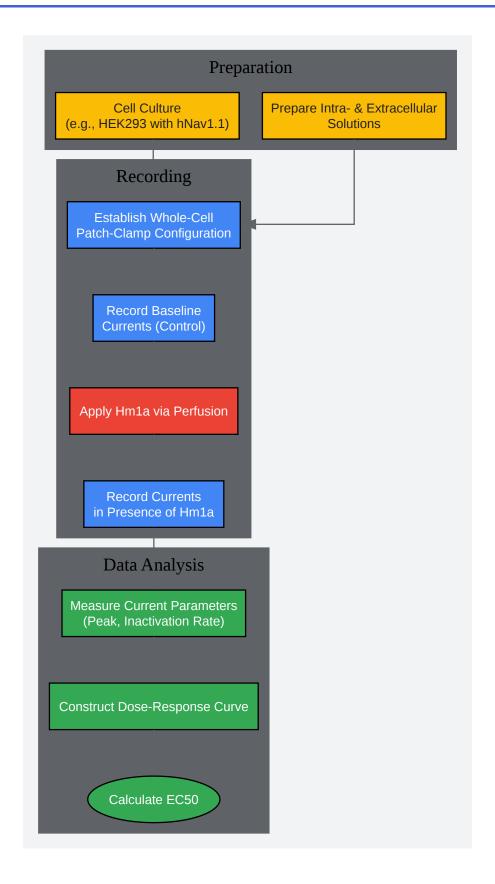
### **Visualizations**

The following diagrams illustrate the mechanism of action of **Hm1a** and a typical experimental workflow.









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